2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)-2-(hydroxymethyl)propane-1,3-diol
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Overview
Description
2-(1,5-Dinitro-3-azabicyclo[331]non-6-en-3-yl)-2-(hydroxymethyl)propane-1,3-diol is a complex organic compound characterized by its unique bicyclic structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)-2-(hydroxymethyl)propane-1,3-diol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the azabicyclo[3.3.1]nonane core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Nitration: The introduction of nitro groups is typically carried out using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids. The reaction conditions must be carefully controlled to avoid over-nitration and degradation of the bicyclic structure.
Functionalization: The hydroxymethyl and propane-1,3-diol groups are introduced through subsequent functionalization reactions, which may involve protection and deprotection steps to ensure selective modification of the desired positions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the development of greener nitration methods to reduce hazardous waste.
Chemical Reactions Analysis
Types of Reactions
2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)-2-(hydroxymethyl)propane-1,3-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), tin(II) chloride (SnCl₂)
Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride)
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)-2-(hydroxymethyl)propane-1,3-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties, due to the presence of nitro groups and the bicyclic structure.
Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceuticals, especially those targeting the central nervous system.
Industry: Utilized in the development of advanced materials, such as polymers and resins, where its unique structure can impart desirable mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)-2-(hydroxymethyl)propane-1,3-diol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)ethanol
- 2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)propane-1,2-diol
Uniqueness
Compared to similar compounds, 2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)-2-(hydroxymethyl)propane-1,3-diol is unique due to the presence of both hydroxymethyl and propane-1,3-diol groups, which can provide additional sites for chemical modification and enhance its versatility in various applications. The specific arrangement of functional groups also influences its reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H19N3O7 |
---|---|
Molecular Weight |
317.30 g/mol |
IUPAC Name |
2-(1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C12H19N3O7/c16-7-12(8-17,9-18)13-5-10(14(19)20)2-1-3-11(4-10,6-13)15(21)22/h1-2,16-18H,3-9H2 |
InChI Key |
MBLCNFKZSXNSTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2(CC1(CN(C2)C(CO)(CO)CO)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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